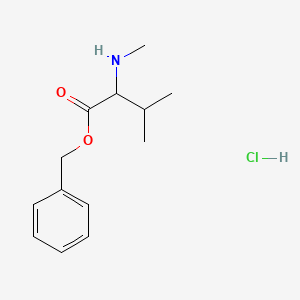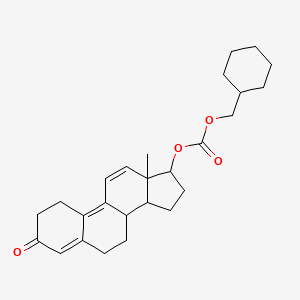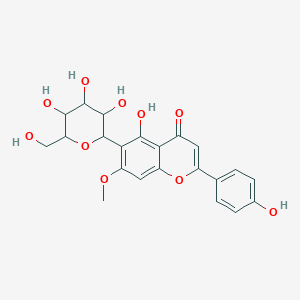
6-beta-D-Glucopyranosyl-4',5-dihydroxy-7-methoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone is a flavonoid C-glycoside, a type of compound that contains a carbohydrate moiety C-glycosidically linked to the flavonoid backbone. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is notable for its potential health benefits and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone typically involves the glycosylation of a flavonoid aglycone with a suitable sugar donor. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain high levels of flavonoid C-glycosides. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. Alternatively, biotechnological methods involving engineered microorganisms can be employed to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonoid backbone can be reduced to form dihydroflavonoids.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavonoids.
Substitution: Formation of various substituted flavonoids.
Wissenschaftliche Forschungsanwendungen
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoid C-glycosides.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It may also interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The exact mechanism involves the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-beta-D-Glucopyranosyl-5,7-dihydroxy-4’-methoxyflavone
- 6-C-beta-D-Glucopyranosyl-4’,5-dihydroxy-7,8-dimethoxyflavone
- 6-C-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone
Uniqueness
6-beta-D-Glucopyranosyl-4’,5-dihydroxy-7-methoxyflavone is unique due to its specific glycosylation pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical properties. This combination of functional groups allows for diverse interactions with biological targets and makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRULANJVVJLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
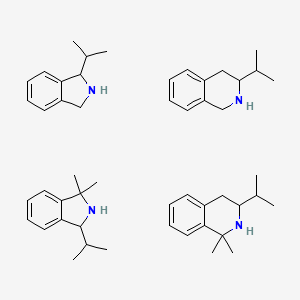
![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)
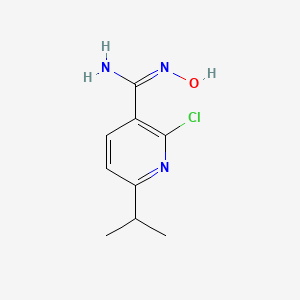
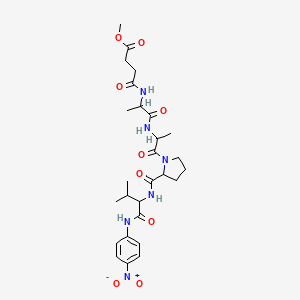
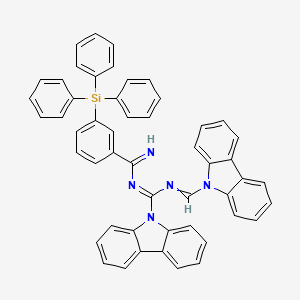
![N-[1-[2-[[6-fluoro-2-[6-fluoro-3-[[4-hydroxy-1-[2-[2-(methylamino)propanoylamino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide](/img/structure/B13384016.png)
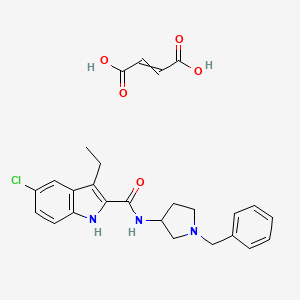
![6-(15-Acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13384028.png)
![1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid;trihydrate](/img/structure/B13384032.png)
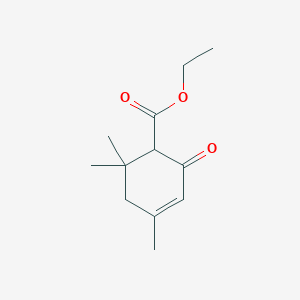

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13384061.png)
